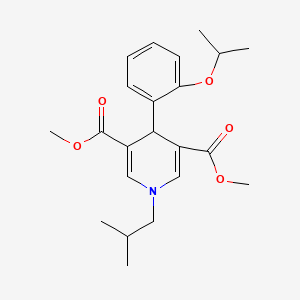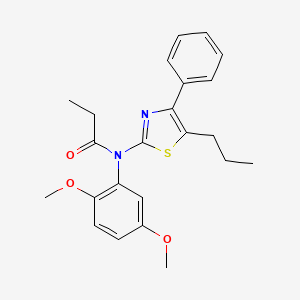![molecular formula C25H26N2O4 B3649261 2-[2-(2,3-dimethylanilino)-2-oxoethoxy]-N-(4-methoxy-2-methylphenyl)benzamide](/img/structure/B3649261.png)
2-[2-(2,3-dimethylanilino)-2-oxoethoxy]-N-(4-methoxy-2-methylphenyl)benzamide
Overview
Description
2-[2-(2,3-dimethylanilino)-2-oxoethoxy]-N-(4-methoxy-2-methylphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple aromatic rings and functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dimethylanilino)-2-oxoethoxy]-N-(4-methoxy-2-methylphenyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2,3-dimethylaniline with an appropriate acylating agent to form the intermediate 2-(2,3-dimethylanilino)-2-oxoethyl compound.
Etherification: The intermediate is then reacted with 2-chloroethanol under basic conditions to form the 2-oxoethoxy derivative.
Amidation: Finally, the 2-oxoethoxy derivative is reacted with 4-methoxy-2-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-dimethylanilino)-2-oxoethoxy]-N-(4-methoxy-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-[2-(2,3-dimethylanilino)-2-oxoethoxy]-N-(4-methoxy-2-methylphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dimethylanilino)-2-oxoethoxy]-N-(4-methoxy-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to produce a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2,3-dimethylanilino)-2-oxoethyl)phthalazin-2-ium iodide
- N-(3-chloro-2-methylphenyl)-4-[2-(2,3-dimethylanilino)-2-oxoethoxy]benzamide
Uniqueness
2-[2-(2,3-dimethylanilino)-2-oxoethoxy]-N-(4-methoxy-2-methylphenyl)benzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
2-[2-(2,3-dimethylanilino)-2-oxoethoxy]-N-(4-methoxy-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-16-8-7-10-22(18(16)3)26-24(28)15-31-23-11-6-5-9-20(23)25(29)27-21-13-12-19(30-4)14-17(21)2/h5-14H,15H2,1-4H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMKGDUKDQVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-N-(2-thienylmethyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B3649185.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3649196.png)
![2-[(6-bromo-2-naphthyl)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B3649201.png)
![N-(4-chlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3649204.png)
![N-(2-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B3649207.png)
![2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B3649211.png)
![N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B3649216.png)
![N-(4-bromophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3649222.png)

![2-chloro-N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B3649239.png)
![N-benzyl-3,5-dichloro-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3649245.png)
![N-(4-{[(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3649266.png)
![Ethyl 4-[(3-fluorophenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B3649272.png)
